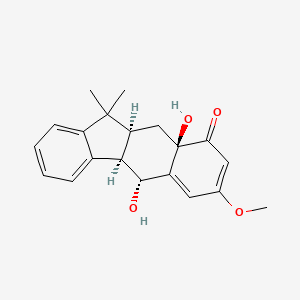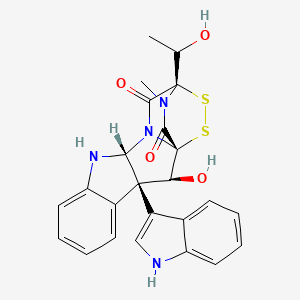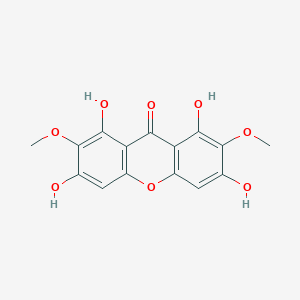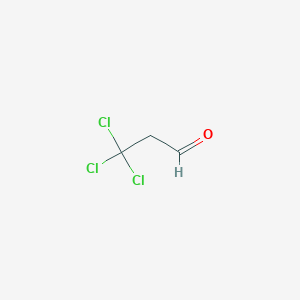![molecular formula C37H60O9 B1258701 (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol CAS No. 914086-57-0](/img/structure/B1258701.png)
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside, also known as 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside, is a useful research compound. Its molecular formula is C37H60O9 and its molecular weight is 648.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
天然化合物
化合物“25-O-乙基雪莲灵-3-O-β-D-木吡喃糖苷”是一种在某些植物中发现的天然化合物 . 它属于环阿尔塔烷糖苷类,来源于毛茛科植物雪莲属简单雪莲 . 这种化合物因其多种特性和潜在应用而受到研究 .
抗癌活性
“25-O-乙基雪莲灵-3-O-β-D-木吡喃糖苷”最显著的应用之一是在癌症研究领域。 一项研究揭示了该化合物对HepG2和R-HepG2细胞的细胞毒性和相对选择性 . 该化合物的抗癌活性和机制已在体外和体内进行了研究 . 研究表明,该化合物对肝癌bel-7402细胞表现出显着且持续的抗增殖活性 . 发现凋亡和G0/G1细胞周期阻滞促成了细胞毒性和细胞抑制效应 . 此外,该化合物在体内植入H22的小鼠中也表现出剂量依赖性的肿瘤生长抑制 . 这些发现表明“25-O-乙基雪莲灵-3-O-β-D-木吡喃糖苷”是一种很有希望的抗癌药物,可用于治疗某些癌症 .
作用机制
Target of Action
The primary targets of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside are the HepG2 and MCF-7 cancer cell lines . These cell lines are commonly used in research as models for hepatocellular carcinoma and breast cancer, respectively.
Mode of Action
It has been observed to exhibitnotable cytotoxicity against its primary targets . This suggests that the compound may interact with these cells in a way that inhibits their growth or survival.
Pharmacokinetics
It is known that the compound issoluble in various organic solvents , including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is its cytotoxic effect on HepG2 and MCF-7 cancer cell lines . This indicates that the compound may have potential therapeutic applications in the treatment of hepatocellular carcinoma and breast cancer.
Action Environment
The action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action may be affected by the chemical environment within the body . Additionally, the compound’s stability at different temperatures could also influence its efficacy and stability .
生化分析
Biochemical Properties
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them to exert its effects . The compound’s interaction with biomolecules such as proteins and other enzymes is crucial for its cytotoxic properties, as it can induce apoptosis in cancer cells by disrupting normal cellular functions .
Cellular Effects
The effects of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, such as HepG2 and MCF-7, the compound induces apoptosis by modulating signaling pathways that regulate cell survival and proliferation . Additionally, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in the disruption of normal cellular processes, ultimately leading to cell death. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, although the degree of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s cytotoxicity becomes detrimental to normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells . This alteration can lead to changes in cellular metabolism, contributing to the compound’s cytotoxic effects .
Transport and Distribution
The transport and distribution of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy . The compound’s ability to reach its target sites within cells is crucial for its cytotoxic effects, as it needs to interact with specific biomolecules to exert its actions .
Subcellular Localization
The subcellular localization of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired cytotoxic effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRKSYGQQRODJ-UBXDGEMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(C)[C@@H]1[C@H]2C[C@H]([C@@H]3[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]([C@@]3(O2)O1)O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the cytotoxic activity of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside?
A1: The research paper primarily focuses on the isolation and structural characterization of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside alongside other cycloartane triterpene glycosides from Actaea asiatica. While the study does mention "notable cytotoxicity" against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines for this compound [], it doesn't delve into specific mechanisms or details about its activity. Further research is needed to understand how 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside exerts its cytotoxic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)





